Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-3-15-8(14)7-4-6(2)12-9-10-5-11-13(7)9/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPJYDWMXDENQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=NC=NN12)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the triazolopyrimidine core. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Microwave-assisted synthesis is another method that has been explored for its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds based on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold. For instance, derivatives of this compound have shown inhibitory activity against the influenza virus by targeting the PA-PB1 interface of the viral polymerase complex. This interaction disrupts essential viral processes, making it a promising candidate for antiviral drug development .
Anticancer Properties
Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate derivatives have been investigated for their anticancer effects. Research indicates that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways such as the ERK pathway. This mechanism suggests potential uses in targeting various cancer types .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and viral replication. For example, it has been shown to inhibit RNase H activity in HIV-1, offering a potential therapeutic avenue for HIV treatment .
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that allow for structural modifications to enhance biological activity. The compound can be synthesized through a multi-step process involving cyclization reactions and subsequent functional group modifications. Various synthetic routes have been explored to optimize yield and bioactivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects. The compound’s structure allows it to fit into the binding pockets of various proteins, making it a versatile inhibitor.
Comparison with Similar Compounds
Spectral and Analytical Data
- IR Spectroscopy: Carboxylate esters show strong C=O stretches near 1720–1740 cm⁻¹ (e.g., 1722 cm⁻¹ in CAS 52798-84-2) . Amino groups exhibit N-H stretches at 3200–3400 cm⁻¹ .
Mass Spectrometry :
Key Research Findings
Synthetic Efficiency :
- The use of 4,4’-trimethylenedipiperidine (TMDP) in synthesis reduces toxicity and improves yields (85–92%) compared to piperidine-based methods .
- Regioselective synthesis (e.g., C5 vs. C7 substitution) is achievable by varying reaction conditions (ionic vs. acidic media) .
Structure-Activity Relationships (SAR) :
- Methyl groups at C5 enhance herbicidal activity, while phenyl groups at C7 improve antifungal properties .
- Chlorination at C7 (e.g., via POCl₃) increases reactivity for nucleophilic substitutions, enabling antimalarial derivatization .
Environmental and Safety Profiles :
Biological Activity
Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a triazolo-pyrimidine core that is known for its ability to interact with biological targets. The synthesis typically involves the cyclization of 1H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate under acidic conditions, yielding various derivatives with potential biological activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, one study reported that compounds similar to ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine exhibited significant cytotoxic effects against several cancer cell lines:
- MCF-7 Cells : IC50 = 3.91 μM
- HCT-116 Cells : IC50 = 0.53 μM
- T47D Cells : IC50 = 3.49 μM
These compounds induce cell apoptosis and G2/M phase arrest by inhibiting the ERK signaling pathway. Specifically, compound H12 demonstrated a dose-dependent inhibition of ERK1/2 phosphorylation and down-regulated associated proteins such as FoxO3 and c-Myc .
Antiviral Activity
The compound has also shown promise in antiviral applications. A study focusing on triazolo-pyrimidine derivatives indicated that certain analogs could disrupt the interaction between the PA-PB1 subunits of the influenza A virus polymerase:
- Inhibition Assays : Compounds demonstrated IC50 values ranging from 12 μM to 28 μM against influenza strains.
- Cytotoxicity : All tested compounds exhibited low cytotoxicity (CC50 > 250 μM), indicating a favorable safety profile for further development .
The biological activity of this compound can be attributed to several mechanisms:
- ERK Signaling Pathway Inhibition : By inhibiting this pathway, the compound affects cell proliferation and survival.
- Interference with Viral Polymerase : The ability to disrupt protein-protein interactions within viral machinery suggests a mechanism for antiviral efficacy.
Case Study 1: Anticancer Efficacy
In a preclinical study involving MGC-803 gastric cancer cells treated with compound H12 (a derivative of ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine), researchers observed:
- Cell Viability Reduction : Significant decrease in cell viability correlated with increased concentrations of H12.
- Apoptotic Induction : Flow cytometry analyses confirmed increased apoptosis rates in treated cells compared to controls.
Case Study 2: Antiviral Activity Against Influenza
In another investigation assessing antiviral properties against influenza A virus:
- Plaque Reduction Assay : Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives showed effective inhibition of plaque formation.
- Mechanistic Insights : Molecular docking studies provided insights into binding interactions within the PA-PB1 complex.
Q & A
Q. What are the optimized synthetic protocols for Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via multicomponent reactions using 3,5-diaminotriazole, aldehydes, and β-keto esters. Key protocols include:
- Catalyst selection : TMDP (trimethylenedipiperidine) in ethanol/water (1:1 v/v) improves regioselectivity and reduces side reactions compared to molten-state TMDP .
- Safety considerations : TMDP’s high toxicity necessitates strict handling protocols (e.g., fume hoods, waste neutralization) .
- Monitoring : TLC with silica gel SIL G/UV 254 plates ensures reaction progress tracking . Typical yields range from 65–75%, with purity confirmed via / NMR and microanalysis .
Q. How can structural characterization of this compound and its derivatives be systematically performed?
- X-ray crystallography : Resolves regiochemistry (e.g., triclinic crystal system with space group, ) .
- NMR spectroscopy : NMR signals for methyl groups appear at δ 2.1–2.5 ppm, while aromatic protons range from δ 7.2–8.4 ppm .
- Melting points : Used to assess purity (e.g., derivatives like 12f melt at 268°C) .
Q. What are the common functionalization strategies for modifying the triazolopyrimidine core?
- Chlorination : POCl at 100°C introduces chloro substituents at position 7 (e.g., 7-chloro-5-methyl derivative) .
- Sulfonation : Methylsulfanyl groups are added via nucleophilic substitution .
- Carboxylate ester hydrolysis : Base-mediated hydrolysis yields carboxylic acids for further coupling .
Advanced Research Questions
Q. How can regioselectivity in triazolopyrimidine synthesis be controlled during multicomponent reactions?
Regioselectivity depends on:
- Substrate design : 3,5-Diaminotriazole reacts with 1-aryl-1,3-butanediones to favor 7-aryl-5-methyl isomers, while 1-aryl-2-buten-1-ones yield 5-aryl-7-methyl products .
- Solvent effects : Polar aprotic solvents (DMF) enhance cyclization efficiency over ethanol/water .
- Catalytic additives : Ionic liquids or acidic conditions shift selectivity toward dihydro vs. fully aromatic products .
Q. What methodologies resolve contradictions in spectroscopic or crystallographic data for triazolopyrimidine derivatives?
- Cross-validation : Compare NMR coupling constants (e.g., for ethyl esters) with X-ray bond lengths (e.g., C=O at 1.21 Å) .
- Computational modeling : DFT calculations predict chemical shifts within ±2 ppm of experimental values .
- Crystallographic refinement : Use -factors (e.g., for 4374 reflections) to assess data reliability .
Q. How can structure-activity relationship (SAR) studies be designed for triazolopyrimidines targeting biological applications?
- Core modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding to viral polymerases .
- Substituent libraries : Synthesize analogs with varied aryl (e.g., 4-chlorophenyl) or heterocyclic (e.g., furan-2-yl) groups .
- Bioactivity assays : Test inhibition of influenza PA-PB1 subunit dimerization (IC values) or mycobacterial growth (MIC) .
Q. What computational tools are effective in predicting the physicochemical properties of triazolopyrimidine derivatives?
- QSPR models : Correlate logP with substituent hydrophobicity (e.g., morpholino groups reduce logP by 0.5 units) .
- Molecular docking : Simulate binding to CB2 cannabinoid receptors using AutoDock Vina (grid box size: 25 × 25 × 25 Å) .
- Thermodynamic stability : Calculate Gibbs free energy () for tautomeric forms (e.g., 7-oxo vs. 7-hydroxy) .
Methodological Notes
- Contradictory data : Conflicting regiochemistry reports require hybrid experimental-computational validation .
- Safety protocols : TMDP and POCl demand rigorous hazard mitigation (e.g., secondary containment) .
- Scale-up challenges : Recrystallization from ethanol/DMF (1:1) minimizes impurities in gram-scale syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
